3-Chloro-5-ethoxy-4-hydroxybenzoic acid
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Overview
Description
3-Chloro-5-ethoxy-4-hydroxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and hydroxy functional groups on the benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethoxy-4-hydroxybenzoic acid typically involves the chlorination of 5-ethoxy-4-hydroxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position of the benzene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the desired product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxy-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like KMnO4 or CrO3 are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of 3-chloro-5-ethoxy-4-benzoquinone.
Reduction: Formation of 3-chloro-5-ethoxy-4-hydroxybenzyl alcohol.
Scientific Research Applications
3-Chloro-5-ethoxy-4-hydroxybenzoic acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular pathways and biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the ethoxy group.
5-Ethoxy-4-hydroxybenzoic acid: Similar structure but lacks the chloro group.
3-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the ethoxy group
Uniqueness
3-Chloro-5-ethoxy-4-hydroxybenzoic acid is unique due to the presence of both chloro and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,11H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZRDODNKDGNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733030-51-8 |
Source
|
Record name | 3-chloro-5-ethoxy-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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